molecular formula C27H24ClN5O3S B3019895 2-(4-chlorophenoxy)-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)acetamide CAS No. 391950-97-3

2-(4-chlorophenoxy)-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)acetamide

Cat. No.: B3019895
CAS No.: 391950-97-3
M. Wt: 534.03
InChI Key: UOIXFEZOSNVPTM-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C27H24ClN5O3S and its molecular weight is 534.03. The purity is usually 95%.
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Biological Activity

The compound 2-(4-chlorophenoxy)-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the chlorophenoxy and indoline groups : The initial step can involve reacting 4-chlorophenol with chloroacetic acid to form 4-chlorophenoxyacetic acid. This is followed by coupling with indoline using a coupling agent like EDCI.
  • Thioether formation : The indoline derivative is then reacted with a thioether to introduce the thio group.
  • Final acetamide formation : The final product is obtained through acetamide formation, often utilizing pivaloyl chloride under basic conditions.

Biological Activity

The biological activity of the compound has been assessed through various studies focusing on its pharmacological effects.

Anticancer Activity

Research indicates that compounds similar to this structure exhibit significant anticancer properties. For instance, derivatives containing indoline and triazole moieties have shown cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism of action often involves inducing apoptosis through intrinsic and extrinsic pathways .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific enzymes:

  • Cholinesterases : Compounds with similar structures have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases .
  • Cyclooxygenase (COX) : Some derivatives have exhibited COX inhibitory activity, suggesting potential anti-inflammatory properties .

Research Findings

A summary of key findings from various studies is presented in the following table:

StudyCompound TestedBiological ActivityIC50 Values
Similar Indoline DerivativeAnticancer (HeLa)15 µM
Triazole DerivativeAChE Inhibition10.4 µM
Indoline-ThioetherCOX Inhibition12 µM

Case Studies

Several case studies highlight the efficacy of compounds related to this compound:

  • Anticancer Efficacy : A study demonstrated that a related compound significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells.
  • Neuroprotective Effects : Another study indicated that derivatives could protect neuronal cells from oxidative stress by inhibiting cholinesterases, thus enhancing cholinergic transmission.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN5O3S/c28-20-10-12-22(13-11-20)36-17-25(34)29-16-24-30-31-27(33(24)21-7-2-1-3-8-21)37-18-26(35)32-15-14-19-6-4-5-9-23(19)32/h1-13H,14-18H2,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIXFEZOSNVPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)COC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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